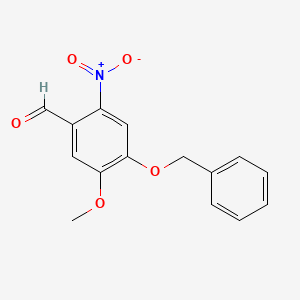

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde

説明

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

- δ 187.7 : Aldehyde carbon (C-1).

- δ 153.7, 151.4 : Oxygenated carbons (C-4, C-5).

- δ 134.8, 128.8, 127.5 : Benzyl aromatic carbons.

- δ 110.0, 108.9 : Aromatic carbons adjacent to nitro and methoxy groups.

- δ 71.5, 56.7 : Benzyloxy and methoxy carbons .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry shows a molecular ion peak at m/z 288.08 [M+H]⁺ , consistent with the molecular formula C₁₅H₁₃NO₅. Major fragmentation pathways include:

- Loss of benzyloxy group (-C₇H₇O, 107 Da): Fragment at m/z 180.03 .

- Cleavage of the methoxy group (-CH₃O, 31 Da): Fragment at m/z 257.06 .

- Nitro group reduction : Formation of a primary amine intermediate at m/z 258.09 .

High-resolution mass spectrometry (HRMS) confirms the molecular formula with an observed mass of 287.0794 (calc. 287.0794) .

特性

IUPAC Name |

5-methoxy-2-nitro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-14-7-12(9-17)13(16(18)19)8-15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDLWHKMVQVRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340079 | |

| Record name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2426-84-8 | |

| Record name | 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Laboratory-Scale Synthesis via Concentrated Nitric Acid

A seminal procedure involves nitrating 4-(benzyloxy)-5-methoxybenzaldehyde using concentrated nitric acid at low temperatures. As reported in a Royal Society of Chemistry publication, the precursor is dissolved in nitric acid at 0°C, yielding the nitro product after 1 hour with subsequent recrystallization from ethyl acetate (80.1% yield). Key data are summarized in Table 1.

Table 1: Reaction Conditions for Nitration Using HNO₃

| Parameter | Value |

|---|---|

| Starting Material | 4-(Benzyloxy)-5-methoxybenzaldehyde |

| Nitrating Agent | Concentrated HNO₃ |

| Temperature | 0°C |

| Reaction Time | 1 hour |

| Workup | Filtration, recrystallization |

| Yield | 80.1% |

The regioselectivity arises from the electron-donating methoxy and benzyloxy groups, which direct nitration to the ortho position relative to the aldehyde. This aligns with the observed product structure confirmed via ¹H NMR.

Optimized Industrial Protocols

Industrial adaptations prioritize cost efficiency and scalability. A patent discloses a similar nitration protocol but employs reflux conditions (10–15°C for 3 hours) with subsequent neutralization using 10% NaOH. This method achieves a 94.9% yield, highlighting the impact of prolonged reaction times on efficiency. The crude product is purified via aqueous washing, avoiding energy-intensive recrystallization.

Multi-Step Synthesis from Phenolic Derivatives

For scenarios where the precursor is unavailable, a multi-step approach from simpler phenolic compounds is employed. This strategy involves sequential protection, functionalization, and deprotection steps.

Protection/Deprotection Strategy

A common pathway starts with 3-hydroxy-4-methoxybenzaldehyde. Benzyl protection of the phenolic hydroxyl is achieved using benzyl chloride in the presence of K₂CO₃, followed by nitration (Figure 1).

Figure 1: Synthetic Route from 3-Hydroxy-4-methoxybenzaldehyde

- Benzyl Protection :

$$ \text{3-Hydroxy-4-methoxybenzaldehyde} + \text{Benzyl chloride} \xrightarrow{\text{K₂CO₃}} \text{4-(Benzyloxy)-5-methoxybenzaldehyde} $$ - Nitration :

$$ \text{4-(Benzyloxy)-5-methoxybenzaldehyde} + \text{HNO₃} \rightarrow \text{this compound} $$

This method ensures high regiocontrol, as the benzyloxy group stabilizes intermediates during nitration.

Sequential Functionalization via Bromination

Alternative routes utilize brominated intermediates. For example, 2-bromo-4-(benzyloxy)-5-methoxybenzaldehyde undergoes palladium-catalyzed borylation followed by Suzuki coupling to install the nitro group. While this method offers flexibility for structural diversification, it requires specialized catalysts and stringent anhydrous conditions.

Industrial Production Considerations

Scalable synthesis demands optimization of cost, safety, and environmental impact. Continuous flow reactors are increasingly adopted to enhance heat transfer during exothermic nitration. Green chemistry principles, such as replacing HNO₃ with nitronium tetrafluoroborate, are under investigation but remain experimental.

Table 2: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Nitrating Agent | HNO₃ | HNO₃ |

| Temperature | 0°C | 10–15°C |

| Reaction Time | 1 hour | 3 hours |

| Purification | Recrystallization | Aqueous wash |

| Yield | 80.1% | 94.9% |

Challenges and Mitigation Strategies

Byproduct Formation

Over-nitration and oxidative side reactions are prevalent. Kinetic control via low temperatures (-10°C) suppresses di-nitration, while stoichiometric HNO₃ limits oxidative degradation of the aldehyde group.

Purification Difficulties

The product’s low solubility in polar solvents complicates isolation. Industrial workflows address this by using toluene/water biphasic systems for extraction, whereas laboratory settings prefer ethyl acetate recrystallization.

化学反応の分析

Types of Reactions

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion of the aldehyde group to a carboxylic acid.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic aromatic substitution reactions involving the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid.

Reduction: Formation of 4-(Benzyloxy)-5-methoxy-2-aminobenzaldehyde.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

科学的研究の応用

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to potential biological activity. The benzyloxy and methoxy groups contribute to the compound’s overall reactivity and stability.

類似化合物との比較

Similar Compounds

4-(Benzyloxy)-2-nitrobenzaldehyde: Lacks the methoxy group.

5-Methoxy-2-nitrobenzaldehyde: Lacks the benzyloxy group.

4-(Benzyloxy)-5-methoxybenzaldehyde: Lacks the nitro group.

Uniqueness

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is unique due to the combination of its functional groups, which impart distinct reactivity and potential applications. The presence of both electron-donating (methoxy and benzyloxy) and electron-withdrawing (nitro) groups on the aromatic ring makes it a versatile compound for various chemical transformations and applications.

生物活性

4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde is an aromatic aldehyde with notable structural features, including a benzyloxy group, a methoxy group, and a nitro group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a pharmacophore.

The compound's structure can be described as follows:

- Molecular Formula : CHNO

- CAS Number : 2426-84-8

The presence of the nitro group allows for redox reactions, while the aldehyde can form Schiff bases with amines, potentially leading to various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components.

- Formation of Schiff Bases : The aldehyde functionality enables the formation of Schiff bases with amines, which can modulate enzyme activity or receptor interactions.

- Hydrogen Bonding : The benzyloxy and methoxy groups contribute to the compound’s stability and reactivity through hydrogen bonding interactions with biomolecules.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, novel derivatives synthesized from this compound have shown inhibitory effects against various cancer cell lines, including:

- HeLa Cells : A study demonstrated that certain derivatives possess cytotoxic effects on HeLa cells, indicating potential for development as anticancer agents .

| Compound Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 5.0 | HeLa |

| Derivative B | 2.5 | WI38 |

Enzyme Inhibition

This compound and its derivatives have been studied for their ability to inhibit various enzymes:

- α-Glucosidase : Inhibitory activity suggests potential applications in managing diabetes.

- Acetylcholinesterase : This inhibition points towards possible use in treating Alzheimer's disease .

Case Studies

-

Study on Anticancer Properties :

- A series of compounds derived from this compound were tested for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity.

-

Enzyme Inhibition Study :

- Research focused on the inhibition of α-glucosidase and acetylcholinesterase by synthesized derivatives showed promising results, indicating potential therapeutic uses in metabolic disorders and neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde, and what are the critical reaction conditions?

The compound is synthesized via a multi-step process:

- Step 1 : Methyl ester formation: React 4-hydroxy-3-methoxybenzoic acid with methanol under acidic conditions (concentrated H₂SO₄) at reflux to form methyl 4-hydroxy-3-methoxybenzoate .

- Step 2 : Benzylation: Substitute the hydroxyl group with benzyl bromide using K₂CO₃ as a base in a polar aprotic solvent (e.g., DMF or acetone) to introduce the benzyloxy group .

- Step 3 : Nitration: Treat the intermediate with nitric acid (HNO₃) under controlled temperature (0–5°C) to introduce the nitro group at the 2-position . Critical conditions include maintaining low temperatures during nitration to avoid over-nitration and ensuring anhydrous conditions during benzylation to prevent hydrolysis.

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- 1H NMR : Identifies substitution patterns (e.g., benzyloxy protons at δ 5.1–5.3 ppm, aldehyde proton at δ 10.1 ppm) and confirms regioselectivity of nitration .

- LC-MS : Verifies molecular weight (m/z 287.27 for [M+H]⁺) and detects impurities .

- X-ray crystallography : Resolves crystal packing and confirms spatial arrangement of functional groups, particularly the orientation of the nitro and benzyloxy groups .

- HPLC : Assesses purity (>95% by area under the curve) using a C18 column and acetonitrile/water mobile phase .

Advanced Questions

Q. How do electron-withdrawing substituents (e.g., nitro group) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

The nitro group at the 2-position deactivates the aromatic ring via its strong electron-withdrawing effect, making NAS challenging. Comparative studies with non-nitrated analogs (e.g., 4-benzyloxy-5-methoxybenzaldehyde) show that the nitro group reduces reactivity by ~50% in reactions with amines or thiols. To enhance reactivity:

- Use high-temperature conditions (80–100°C) or microwave-assisted synthesis.

- Employ catalytic Lewis acids (e.g., FeCl₃) to polarize the aldehyde group and stabilize transition states .

Q. What strategies resolve discrepancies between spectroscopic data and expected structural features?

- Scenario 1 : If 1H NMR shows unexpected splitting patterns, use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and assign signals unambiguously .

- Scenario 2 : If LC-MS detects a higher molecular weight impurity, perform column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the impurity and analyze it via high-resolution MS .

- Scenario 3 : For conflicting melting points, recrystallize the compound from a 1:1 ethanol/water mixture and compare with literature data (e.g., X-ray-derived melting point) .

Q. How is this compound utilized in synthesizing pharmacologically active molecules?

The aldehyde group serves as a key site for condensation reactions:

- Hydrazone formation : React with sulfonohydrazides to generate hydrazone derivatives, which are precursors for anticancer agents (e.g., HM30181 analogs) .

- Schiff base synthesis : Condense with primary amines to form imine-linked intermediates for antimicrobial or anti-inflammatory compounds .

- Structure-activity relationship (SAR) studies : Modify the benzyloxy group (e.g., replace with trifluoromethoxy or iodinated analogs) to enhance blood-brain barrier permeability or target specificity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of nitration in related benzaldehyde derivatives?

Discrepancies often arise from varying nitration conditions:

- Electron-rich systems : In compounds with multiple methoxy groups, nitration may occur at the 3-position due to steric hindrance. For example, methyl 4-hydroxy-3-methoxybenzoate undergoes nitration at the 6-position (meta to methoxy), but steric effects from benzyloxy substitution can shift this .

- Resolution method : Use DFT calculations to predict nitration sites based on frontier molecular orbitals or perform isotopic labeling (e.g., ¹⁵N-labeled HNO₃) to track nitro group placement .

Experimental Design Considerations

Q. What precautions are critical when scaling up the synthesis of this compound?

- Exothermic reactions : Nitration and benzylation are highly exothermic. Use jacketed reactors with temperature-controlled cooling to prevent runaway reactions .

- Purification challenges : At larger scales, replace column chromatography with recrystallization (ethanol/water) or distillation under reduced pressure to isolate the aldehyde .

- Safety : The nitro group increases explosive risk. Conduct small-scale safety tests (DSC analysis) to assess thermal stability before scaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。